molecular formula C16H21N3O2S2 B2574155 N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1049440-52-9

N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2574155
CAS RN: 1049440-52-9
M. Wt: 351.48
InChI Key: OZFXVTIBTPKNOK-UHFFFAOYSA-N
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Description

“N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide” is a tertiary sulfonamide that contains a thiophene ring with a piperazine amine and an ethyl substituent. Thiophene derivatives, including this compound, are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Several methods have been reported for the synthesis of this compound. One such method involves the reaction of 2-chlorothiophene with piperazine in the presence of triethylamine, followed by the reaction with sodium sulfonamide. Other synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C16H21N3O2S2 and it has a molecular weight of 351.48. The molecule contains both polar and nonpolar regions, which make it flexible enough to bind to various metal ions.


Chemical Reactions Analysis

Thiophene derivatives, including this compound, are utilized in various catalytic reactions including hydrogenation, dehydrogenation, and Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

Antibacterial and Antifungal Properties

Research has shown that derivatives of thiophene sulfonamide possess potent antibacterial and antifungal activities. For instance, Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety that exhibited high antibacterial activities, highlighting their potential as antibacterial agents Azab, Youssef, & El-Bordany, 2013. Similarly, Chohan & Shad (2011) reported that sulfonamide-derived ligands and their metal complexes showed moderate to significant antibacterial and good antifungal activity against various strains, demonstrating their versatility in combating microbial infections Chohan & Shad, 2011.

Enzyme Inhibition

These compounds have also been explored for their enzyme inhibitory effects, particularly in the context of carbonic anhydrase inhibition, which is vital for various physiological functions. Büyükkıdan et al. (2017) synthesized sulfonamide-based compounds and their metal complexes, which showed effective inhibition of human carbonic anhydrase isozymes, suggesting potential applications in treating conditions like glaucoma Büyükkıdan, Büyükkıdan, & Mert, 2017.

Anticancer Activity

Furthermore, derivatives of N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide have been investigated for their anticancer properties. Ghorab et al. (2015) developed novel sulfonamide derivatives that showed significant in-vitro anticancer activity against human tumor liver cell line HEPG-2, opening new avenues for cancer treatment research Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015.

properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c20-23(21,16-7-4-14-22-16)17-8-9-18-10-12-19(13-11-18)15-5-2-1-3-6-15/h1-7,14,17H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFXVTIBTPKNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide

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